N-(2,3-dichlorophenyl)ethanesulfonamide
Description
N-(2,3-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-SO₂NH₂-CH₂CH₃) attached to a 2,3-dichlorophenyl ring. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry (e.g., enzyme inhibition, receptor antagonism) and material science, owing to their tunable electronic and steric properties .
Synthesis: Analogous compounds, such as N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide (), are synthesized via nucleophilic substitution between sulfonyl chlorides and anilines. For example, reacting 2-nitrobenzenesulfonyl chloride with 2,3-dichloroaniline in ethanol yields the target sulfonamide after purification . This method likely applies to this compound, substituting ethanesulfonyl chloride as the reagent.
Structural Features: The 2,3-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which influence molecular conformation and intermolecular interactions. Intramolecular hydrogen bonding, as observed in related compounds, may stabilize specific conformations and affect solubility or crystallinity .
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |
InChI Key |
FICRUERFBTWFBL-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The substituents on the sulfonamide and aryl rings significantly alter molecular geometry. Key comparisons include:
Table 1: Structural Parameters of Selected Sulfonamides
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups : The nitro group in N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide increases torsional strain (61.15°) compared to methyl substituents (-60.37°) due to steric and electronic repulsion . Ethanesulfonamide’s smaller substituent (vs. nitro) may reduce torsion angles.
- Dihedral Angles : Dichlorophenyl derivatives exhibit larger dihedral angles (~68°) between sulfonyl and aryl rings than dimethyl analogs (~55°), suggesting greater planarity disruption from chloro groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends:
- Molecular Weight : Ethanesulfonamide’s lower MW (~264) may enhance bioavailability vs. nitrobenzenesulfonamide (351.18).
- Solubility : Nitro and chloro groups reduce aqueous solubility; ethanesulfonamide’s simpler structure may slightly improve it.
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